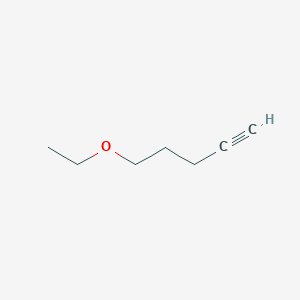

5-Ethoxypent-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

88470-17-1 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

5-ethoxypent-1-yne |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7-8-4-2/h1H,4-7H2,2H3 |

InChI Key |

XJSCYSHJAHCWTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCC#C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 5 Ethoxypent 1 Yne

Electrophilic Addition Reactions of the Terminal Alkyne Unit

The π-bonds of the alkyne in 5-ethoxypent-1-yne are susceptible to attack by electrophiles. These reactions are foundational in organic synthesis, allowing for the introduction of a range of functional groups across the triple bond.

Hydrohalogenation Reactions (e.g., HCl Addition) and Regioselectivity

The addition of hydrogen halides (HX) to terminal alkynes like this compound is a classic example of an electrophilic addition reaction. chemistrysteps.commasterorganicchemistry.com The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already bears the greater number of hydrogen atoms. masterorganicchemistry.comlibretexts.orgpearson.com

In the case of this compound, the reaction with one equivalent of a hydrogen halide, such as hydrogen chloride (HCl), would proceed as follows: The π electrons of the alkyne attack the electrophilic proton of HCl. jove.comlibretexts.org This protonation occurs at the terminal carbon (C1), leading to the formation of a secondary vinyl cation at the more substituted carbon (C2). This carbocation is more stable than the alternative primary vinyl cation that would form if the proton added to C2. chemistrysteps.com The subsequent attack of the halide anion (Cl⁻) on the vinyl cation results in the formation of the corresponding vinyl halide. chemistrysteps.com

If an excess of the hydrogen halide is used, a second addition can occur. The resulting haloalkene is generally less reactive than the initial alkyne due to the electron-withdrawing inductive effect of the halogen. chemistrysteps.com However, under forcing conditions, the second addition proceeds, also following Markovnikov's rule, to yield a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.comjove.com

It is important to note that the reaction of terminal alkynes with HBr in the presence of peroxides proceeds via an anti-Markovnikov addition, where the bromine atom adds to the less substituted carbon. libretexts.orgjove.com This radical-mediated process leads to a mixture of (E) and (Z)-alkenes. jove.com

Table 1: Regioselectivity in the Hydrohalogenation of this compound

| Reagent | Conditions | Major Product | Regioselectivity |

| HCl (1 equiv.) | Standard | 2-Chloro-5-ethoxypent-1-ene | Markovnikov |

| HCl (excess) | Standard | 2,2-Dichloro-5-ethoxypentane | Markovnikov |

| HBr (1 equiv.) | Peroxides | 1-Bromo-5-ethoxypent-1-ene (mixture of E/Z isomers) | Anti-Markovnikov |

Halogenation Processes

The halogenation of alkynes, such as the addition of bromine (Br₂) or chlorine (Cl₂), is another significant electrophilic addition reaction. chemistrytalk.org When one equivalent of a halogen is added to an alkyne, a dihaloalkene is formed. The addition typically proceeds via an anti-addition mechanism, resulting in the formation of the trans-isomer. msu.edu This is because the reaction is thought to proceed through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite face. libretexts.org

With an excess of the halogen, a second addition can take place, leading to the formation of a tetrahaloalkane. chemistrytalk.org Due to the electron-withdrawing nature of the halogens on the intermediate dihaloalkene, the second addition is generally slower than the first. msu.edu

Nucleophilic Additions and Organometallic Transformations

The terminal proton of this compound is weakly acidic and can be removed by a strong base to form a metal acetylide. This transformation opens up a vast area of chemistry involving nucleophilic additions and organometallic coupling reactions.

Generation and Reactivity of Metal Acetylides (e.g., Lithium, Copper, Gold)

Metal acetylides are powerful nucleophiles that are widely used in the formation of carbon-carbon bonds. wikidoc.org The deprotonation of a terminal alkyne is typically achieved using strong bases such as organolithium reagents (e.g., n-butyllithium), sodium amide (NaNH₂), or lithium amide. wikipedia.orgbyjus.com

For this compound, treatment with n-butyllithium in an ethereal solvent at low temperatures would generate the corresponding lithium acetylide. wikipedia.org This lithium acetylide can then react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, in nucleophilic addition and substitution reactions. wikidoc.org

Copper(I) acetylides, which can be generated from the corresponding lithium acetylide or directly from the terminal alkyne in the presence of a copper(I) salt, are also important intermediates. wikipedia.org They are particularly useful in coupling reactions, such as the Glaser coupling and the Eglinton coupling, to form diynes. wikidoc.org Some copper acetylides can be sensitive and even explosive under certain conditions. wikidoc.orgbyjus.com

Gold catalysts can also activate terminal alkynes. jst.go.jp Gold acetylides can be formed as intermediates in various gold-catalyzed transformations, including the addition of the alkyne to electrophiles. jst.go.jpbham.ac.uk These reactions often proceed under mild conditions and exhibit high functional group tolerance. bham.ac.uk

Hydrofunctionalization and Hydroalkylation Reactions

Hydrofunctionalization and hydroalkylation reactions of alkynes are atom-economical processes that introduce a hydrogen atom and another functional group or an alkyl group across the triple bond. While specific examples for this compound are not extensively documented in the provided search results, the general principles of these reactions are well-established for terminal alkynes.

Hydroalkylation reactions, for instance, can be catalyzed by various transition metals. These reactions involve the addition of a C-H bond across the alkyne.

Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. unistra.fr Derivatives of this compound can participate in several types of cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Hiyama couplings. unistra.frresearchgate.netsioc-journal.cn

In a Sonogashira coupling, a terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikidoc.org this compound itself could be a coupling partner in such reactions.

For Suzuki-Miyaura or Hiyama couplings, the alkyne would first need to be converted into a suitable organoboron or organosilicon reagent, respectively. For example, hydroboration of this compound would yield a vinylborane, which could then be used in a Suzuki-Miyaura coupling with an aryl halide.

A study on copper-catalyzed cross-coupling reactions utilized 2,2-dialkoxy-5,5-dimethyl-∆³-1,3,4-oxadiazolines as carbene precursors to react with terminal alkynes, producing unsymmetrical propargylic acetals. rsc.org This methodology could potentially be applied to this compound to synthesize more complex ethers.

Cycloaddition Reactions and Pericyclic Processes

The terminal alkyne functionality of this compound serves as a versatile handle for constructing complex molecular architectures through cycloaddition reactions. These reactions are fundamental in heterocyclic synthesis and functionalization strategies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization Strategies

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and tolerance of a wide array of functional groups under mild conditions. nih.govnih.govmdpi.com As a terminal alkyne, this compound is an ideal substrate for this transformation, reacting with organic azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govbeilstein-journals.org This reaction provides a powerful method for covalently linking the ethoxy-pentyl moiety to other molecules, finding extensive use in bioconjugation, materials science, and drug discovery. nih.govmdpi.commdpi.com

The reaction's success hinges on the in-situ generation of a copper(I) acetylide from this compound, which then readily reacts with an azide (B81097) partner. nih.gov The process is highly reliable and can be performed in various solvents, including water, with catalyst loadings that can be as low as 50 parts per million under certain conditions. beilstein-journals.orgmdpi.com The resulting triazole ring is not merely a linker but a stable, aromatic heterocycle that can mimic the properties of an amide bond and participate in further chemical interactions. nih.gov

Table 1: Key Features of CuAAC with this compound

| Feature | Description | Reference |

| Reactants | This compound, Organic Azide (R-N₃) | nih.gov |

| Catalyst | Copper(I) source (e.g., CuI, [Cu(PPh₃)₂]NO₃) often with a ligand | nih.govbeilstein-journals.org |

| Product | 1-(ethoxymethylpentyl)-4-(R)-1H-1,2,3-triazole | nih.gov |

| Regioselectivity | Exclusively 1,4-disubstituted regioisomer | nih.govbeilstein-journals.org |

| Conditions | Mild, often room temperature, compatible with various functional groups | nih.govmdpi.com |

Other 1,3-Dipolar Cycloaddition Reactions

Beyond the well-known CuAAC, this compound can act as a dipolarophile in other Huisgen 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org These reactions involve the concerted addition of a 1,3-dipole to the alkyne's triple bond, yielding a variety of five-membered heterocycles. organic-chemistry.orgchesci.com The reactivity is governed by frontier molecular orbital (FMO) theory, where the energy gap between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the reaction rate. organic-chemistry.orgchesci.com

Examples of 1,3-dipoles that can react with terminal alkynes like this compound include:

Nitrile Oxides: Reacting with the alkyne to form isoxazoles.

Azomethine Ylides: Generated in situ, they react with alkynes to produce dihydropyrroles. mdpi.com

Carbonyl Ylides: These dipoles undergo cycloaddition to yield dihydrofuran derivatives. nih.gov

These cycloadditions expand the synthetic utility of this compound, providing access to a diverse range of heterocyclic systems that are prevalent in medicinal chemistry and natural products. wikipedia.org

Radical Reactions and Functionalization Pathways

The carbon-carbon triple bond of this compound is also susceptible to attack by radical species, opening up novel pathways for complex functionalizations that are often difficult to achieve through traditional ionic chemistry.

Differential Dihydrofunctionalization of Terminal Alkynes

A significant advancement in alkyne chemistry is the differential dihydrofunctionalization, where both π-bonds of a terminal alkyne are functionalized in a single, controlled reaction. acs.orgnih.gov This has been achieved through a reductive three-component coupling of a terminal alkyne, an aryl halide, and pinacolborane, promoted by a cooperative copper/palladium catalyst system. acs.orgnih.gov This method transforms a substrate like this compound into a more complex benzylic alkyl boronate. acs.orgnih.gov The reaction demonstrates excellent functional group tolerance, proceeding in the presence of esters, nitriles, and halides. nih.govresearchgate.net The key to this transformation is the formation of a heterobimetallic intermediate that undergoes palladium-catalyzed cross-coupling. nih.gov

Table 2: Components of Differential Dihydrofunctionalization

| Component | Role | Reference |

| This compound | Alkyne Substrate | nih.gov |

| Aryl Halide | Arylating Agent | nih.gov |

| Pinacolborane | Boron Source | nih.gov |

| Copper Catalyst | Promotes hydroboration/hydrocupration | acs.orgnih.gov |

| Palladium Catalyst | Promotes cross-coupling | acs.orgnih.gov |

Radical 1,1,2-Trifunctionalization Approaches

Terminal alkynes can undergo a sophisticated radical 1,1,2-trifunctionalization through a cascade process involving addition, translocation, cyclization, and trapping. nih.govresearchgate.net This methodology allows for the conversion of the two π-bonds of an alkyne into four new σ-bonds, constructing highly substituted cyclopentane (B165970) rings. researchgate.net

For a substrate such as this compound, the sequence is initiated by the addition of a trifluoromethyl radical (generated from an alkynyl triflone) to the terminal alkyne. This forms a vinyl radical. nih.govmdpi.com The crucial next step is a 1,5-hydrogen atom transfer (1,5-HAT), where the vinyl radical abstracts a hydrogen atom from the C5 position of the pentynyl chain. researchgate.netmdpi.com This is followed by a 5-exo-dig cyclization to form a five-membered ring, and subsequent trapping of the resulting radical to yield a highly functionalized cyclopentane product. nih.govresearchgate.net

Mechanistic Insights into Catalytic Transformations

Understanding the mechanisms of these reactions is crucial for their optimization and application. For the transformations involving this compound, detailed mechanistic studies have elucidated the key steps.

The CuAAC reaction is proposed to proceed through a stepwise mechanism rather than a concerted cycloaddition. mdpi.com The cycle begins with the formation of a copper(I) acetylide from this compound. nih.gov The organic azide then coordinates to the copper center, which activates the alkyne and facilitates the nucleophilic attack that forms a six-membered cuprated triazole intermediate (a copper triazolide). nih.govnih.gov The final step is protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. mdpi.com

The mechanism of differential dihydrofunctionalization relies on the synergistic action of two distinct metal catalysts. nih.gov The process is believed to start with a copper-catalyzed hydroboration of the alkyne, followed by a second hydrocupration event. acs.orgnih.gov This sequence generates a key heterobimetallic intermediate containing both copper and boron moieties. nih.gov This intermediate is then intercepted in a palladium-catalyzed cross-coupling reaction with an aryl bromide to furnish the final benzylic alkyl boronate product. nih.gov

The radical 1,1,2-trifunctionalization pathway is a cascade initiated by a radical source like dibenzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). mdpi.com After the initial radical adds to the alkyne, the resulting vinyl radical undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). researchgate.netmdpi.com This translocation step is geometrically favorable in a five-carbon chain like that of this compound. The newly formed alkyl radical then undergoes a rapid 5-exo-dig cyclization onto the remaining carbon-carbon double bond, followed by trapping with another molecule (like the alkynyl triflone precursor) to complete the trifunctionalization. nih.govresearchgate.net

Elucidation of Gold-Carbenoid Intermediates in Gold-Catalyzed Reactions

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes, proceeding through intermediates that possess characteristics of both carbenes and carbocations. nih.gov The nature of these intermediates in gold-catalyzed reactions of substrates like this compound is a subject of ongoing investigation, with significant implications for reaction outcomes. nih.govduke.edu

The activation of an alkyne by a gold(I) catalyst typically involves the coordination of the gold center to the carbon-carbon triple bond. rsc.org In the case of enynes, this initial coordination can be followed by an intramolecular cyclization, leading to the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. rsc.org The character of these intermediates, whether they behave more like a gold-stabilized carbocation or a gold carbene, is influenced by factors such as the ligands on the gold catalyst. nih.govbham.ac.uk Highly electron-donating ligands tend to favor a more carbene-like character. nih.govbham.ac.uk

In reactions of alkynes bearing a nucleophilic group, such as the oxygen in the ethoxy group of this compound, an intramolecular attack on the gold-activated alkyne can occur. For instance, in related systems like propargyl esters, a 5-exo-dig cyclization of the carbonyl oxygen onto the activated alkyne leads to the formation of an α-oxo gold carbenoid intermediate. rsc.orgbham.ac.uk This type of intermediate is a resonance structure of a zwitterionic species and can participate in various subsequent transformations. rsc.org

Recent research has focused on directly observing and characterizing these transient gold-carbene and carbenoid species to move beyond computational predictions. duke.edu While α-oxo gold carbenes have been frequently proposed, experimental evidence for their stability and reactivity, as well as that of alternative intermediates like gold α-oxo carbenoids, is actively being pursued. duke.edu The generation of gold carbenes from readily available alkynes represents a significant advancement, avoiding the need for potentially hazardous precursors like diazo compounds. mdpi.com

| Precursor Type | Proposed Intermediate | Generation Method | Key Characteristics |

|---|---|---|---|

| 1,n-Enynes | Cyclopropyl gold(I) carbene | Intramolecular cyclization | Character (carbene vs. carbocation) influenced by ligands. nih.govbham.ac.uk |

| Propargylic Esters | α-Oxo gold carbenoid | 5-exo-dig cyclization of carbonyl oxygen | Can undergo various subsequent transformations. rsc.orgbham.ac.uk |

| Alkynes (general) | Gold-alkyne complex | Coordination of Au(I) to the alkyne | Initial activation step for further reactions. rsc.org |

Role of Single Electron Transfer (SET) Chemistry in Alkyne Functionalization

Single Electron Transfer (SET) is a fundamental process involving the transfer of one electron from a donor to an acceptor molecule, resulting in the formation of radical ion pairs. uva.nlnumberanalytics.com This process has gained increasing attention in the context of alkyne functionalization, offering alternative mechanistic pathways to traditional two-electron processes.

The core principle of SET lies in the generation of highly reactive radical intermediates from stable precursors. numberanalytics.compkusz.edu.cn In the context of frustrated Lewis pair (FLP) chemistry, which shares conceptual ground with some catalytic systems, SET from a Lewis base to a Lewis acid can generate a radical ion pair. uva.nl This process can be induced thermally or photochemically. uva.nl

While direct evidence for SET mechanisms involving this compound is a specialized area of research, the broader principles of SET in organic synthesis are well-established and provide a framework for understanding potential reactivity. numberanalytics.com For instance, photoredox catalysis often utilizes SET to initiate reactions. diva-portal.org A photosensitizer absorbs light and transfers a single electron to a substrate or another catalyst, triggering a cascade of transformations. diva-portal.org Such processes are crucial in various organic reactions, including coupling and reduction reactions. numberanalytics.com

Investigation of Cooperative Catalysis in Complex Alkyne Transformations

Cooperative catalysis is a powerful strategy in which two or more catalysts work in concert to facilitate a single chemical transformation, often by activating both the nucleophilic and electrophilic partners in a reaction. ethz.ch This dual activation can lead to significantly enhanced reactivity and selectivity compared to systems where only one component is activated. ethz.ch

A key challenge in cooperative catalysis is overcoming the kinetic barrier associated with the low concentrations of the activated intermediates. ethz.ch Since the activated species are inherently higher in energy, their equilibrium concentrations are typically low. ethz.ch Therefore, the increase in the intrinsic reaction rate must be substantial to compensate for these low concentrations. ethz.ch

In the context of alkyne transformations, cooperative catalysis can involve the activation of the alkyne by one catalyst, such as a gold complex, while a second catalyst activates a coupling partner. For example, a photoredox catalyst can be used in conjunction with a transition metal catalyst. researchgate.net The photoredox cycle can generate a radical species that then enters the catalytic cycle of the transition metal. ethz.ch This approach has been successfully applied in nickel-catalyzed cross-coupling reactions where an iridium photocatalyst facilitates the generation of an alkyl radical. ethz.ch

5 Ethoxypent 1 Yne As a Building Block for Complex Molecular Architectures

Integration into Macrocyclic and Polymeric Structures

The terminal alkyne of 5-ethoxypent-1-yne is a key functional group for its use in the synthesis of macrocycles and polymers. Macrocyclic structures are prevalent in pharmaceuticals and host-guest chemistry, and their synthesis often relies on efficient ring-closing reactions. nih.gov The terminal alkyne of this compound is perfectly suited for modern cyclization methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and ring-closing metathesis (RCM). nih.govbeilstein-journals.org For instance, a linear precursor containing the this compound moiety at one end and an azide (B81097) at the other could be efficiently cyclized to form a triazole-containing macrocycle. beilstein-journals.org

In polymer chemistry, alkynes are crucial monomers for creating advanced materials with unique properties. numberanalytics.commdpi.com this compound can serve as a monomer in various polymerization reactions. Through transition metal-catalyzed processes or click polymerization reactions like thiol-yne and azide-alkyne polymerizations, it can be incorporated into polymer backbones. numberanalytics.comoup.comchemrxiv.org The resulting polymers would feature pendant ethoxypropyl side chains, which can influence the material's solubility, thermal stability, and mechanical properties. The development of tungsten-based catalysts has also enabled the direct polymerization of alkynes to form high-yield cyclic polymers with conjugated backbones, a strategy applicable to monomers like this compound. oborolabs.com

| Reaction Type | Co-reactant/Catalyst | Resulting Structure | Key Feature |

|---|---|---|---|

| Azide-Alkyne Click Polymerization | Diazide monomer, Copper(I) catalyst | Linear Polytriazole | Introduces N-heterocycles into the polymer backbone. mdpi.com |

| Thiol-Yne Polymerization | Dithiol monomer, Radical or base catalyst | Poly(thioether) | Creates sulfur-rich polymers with high refractive indices. d-nb.info |

| Sonogashira Polycoupling | Dihaloarene, Pd/Cu catalyst | Poly(aryleneethynylene) | Forms conjugated polymers with potential optoelectronic applications. oup.com |

| Intramolecular CuAAC | Linear precursor with a terminal azide | Triazole-based Macrocycle | Efficient and high-yielding macrocyclization. beilstein-journals.org |

| Ring-Closing Enyne Metathesis (RCEYM) | Tethered alkene, Grubbs catalyst | Carbocyclic or Heterocyclic Macrocycle | Forms macrocyclic dienes for further functionalization. nih.gov |

Precursor for Advanced Heterocyclic Synthesis

Heterocyclic compounds form the core of a vast number of pharmaceuticals and agrochemicals. The reactivity of the alkyne in this compound makes it an excellent starting point for constructing a variety of heterocyclic rings. sigmaaldrich.combeilstein-journals.org Electrophilic cyclization is a powerful method where the alkyne is activated by an electrophile (e.g., iodine), followed by intramolecular attack by a nucleophile. chim.it If the this compound scaffold contains a suitably positioned nucleophile, this can lead to the formation of heterocycles like furans or pyrans. For example, iodocyclization of related 2-alkynyl-1-(1-ethoxyethoxy)benzenes is a known route to 3-iodobenzofurans. acs.org

Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer a highly efficient path to complex molecules. chim.it The terminal alkyne of this compound can readily participate in MCRs, such as those that generate substituted pyrroles, pyridines, or pyrazoles. chim.itchim.it Gold- and other transition-metal-catalyzed cycloisomerization reactions can also transform functionalized alkynes into a diverse range of N- and O-heterocycles. sioc-journal.cnorganic-chemistry.org

| Starting Material Derivative | Reaction Type | Heterocyclic Product Class | Reference Reaction Principle |

|---|---|---|---|

| o-Aminophenyl-substituted alkyne | Base-promoted cyclization | Indoles | Radical, base, or electrophile-promoted cyclization of alkynes. chim.it |

| Alkynone (from alkyne oxidation) | Condensation with hydrazine | Pyrazoles | Multicomponent synthesis via alkynone intermediates. chim.it |

| Alkynyl ether with ortho-phenol | Iodocyclization | Benzofurans | Electrophilic cyclization of alkynyl ethers. acs.org |

| N-alkyne-substituted pyrrole | Nucleophilic cyclization | Pyrrolopyrazinones | Intramolecular addition to the alkyne functionality. beilstein-journals.org |

| General alkyne | Gold-catalyzed nitrene transfer | Multisubstituted N-heterocycles | Gold-catalyzed intermolecular reactions of alkynes. sioc-journal.cn |

Role in the Elaboration of Natural Product Scaffolds

Natural products remain a vital source of inspiration for drug discovery, and their total synthesis is a key driver of chemical innovation. Alkyne-containing fragments are valuable building blocks in the synthesis of complex natural products. acs.orgresearchgate.net The terminal alkyne of this compound can be used in powerful carbon-carbon bond-forming reactions like the Sonogashira, Negishi, or Suzuki couplings to append the C5 chain to a more complex core. units.it Subsequently, the alkyne can be transformed into other functional groups, such as alkanes, (Z)- or (E)-alkenes, or ketones, through stereoselective reduction or hydration reactions, which are common steps in the synthesis of polyketide and marine polyether natural products. mdpi.comucl.ac.uk

The ethoxy group in this compound can serve either as a stable protecting group for a hydroxyl function during a multi-step synthesis or as an integral part of the final natural product's structure. Many natural products, including some macrolides and polycyclic ethers, contain ether linkages that are crucial for their three-dimensional structure and biological activity. ucl.ac.uk Therefore, this compound represents a potential chiral or achiral C5 building block for the modular assembly of such complex architectures.

| Natural Product Class | Synthetic Role of this compound Fragment | Key Transformation | Significance |

|---|---|---|---|

| Polyketides | Side chain incorporation | Alkyne coupling followed by stereoselective reduction | Builds stereochemically rich acyclic chains. mdpi.com |

| Marine Polyether Toxins | Linking cyclic ether domains | Coupling and subsequent cyclization or reduction | Assembles complex polycyclic systems. mdpi.com |

| Alkaloids | Functionalized side chain | Alkyne manipulation to form heterocycles or other groups | Introduces key functionality for biological activity. |

| Acetylenic Natural Products | Core fragment | Glaser or Cadiot-Chodkiewicz coupling | Direct incorporation into polyyne structures. acs.org |

Contributions to Material Science through Functionalization

The synthesis of functional polymers with tailored properties is a major focus of modern materials science. The polymerization of alkyne monomers is a powerful strategy to create materials with unique electronic, optical, and thermal characteristics. mdpi.comoup.com When this compound is used as a monomer or co-monomer, it introduces an ethoxypropyl side chain into the resulting polymer.

This functionalization can have several impacts on the material's properties. The flexible, non-polar ether side chain can lower the glass transition temperature (Tg) of the polymer compared to a polymer with rigid or polar side chains, potentially making the material more processable. It can also enhance the solubility of an otherwise rigid and insoluble conjugated polymer backbone in common organic solvents. By modifying the ether chain (e.g., using longer alkoxy groups), one could systematically tune these properties. Furthermore, the ether oxygen atom can act as a coordination site for metal ions, opening possibilities for creating sensor materials or polymer-supported catalysts. Polymerization methods such as thiol-yne click polymerization are particularly effective for creating highly functionalized networks with high sulfur content and high refractive indices. d-nb.info

| Polymer Type | Property Influenced by Ethoxy Group | Potential Application |

|---|---|---|

| Poly(aryleneethynylene) | Solubility, Film-forming ability | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). oup.com |

| Polytriazole | Glass Transition Temperature (Tg), Processability | Advanced coatings, engineering plastics. mdpi.com |

| Poly(thioether) Network | Refractive Index, Swelling Behavior | Optical materials, hydrogels. d-nb.info |

| Functionalized Polystyrene | Hydrophobicity, Surface properties | Specialty membranes, functional surfaces. rsc.org |

Utilization in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space and accelerate the discovery of new biologically active compounds. units.itmdpi.com A key principle of DOS is the use of simple starting materials that can be elaborated into a wide variety of molecular scaffolds through a sequence of branching reaction pathways.

This compound is an excellent substrate for DOS. Its terminal alkyne is a branching point for countless transformations, including:

Cycloadditions: [3+2] cycloadditions with azides (CuAAC or RuAAC) or nitrile oxides to form triazoles and isoxazoles, respectively. beilstein-journals.org

Coupling Reactions: Sonogashira or other cross-couplings to introduce aryl, vinyl, or other alkynyl groups. units.it

Hydration/Oxidation: Conversion to a methyl ketone or carboxylic acid, which can then undergo further reactions.

Cyclization: Participation in multicomponent reactions or intramolecular cyclizations to form diverse heterocycles. chim.it

Each of these transformations creates a new, distinct molecular scaffold, which can then be further diversified. The ether linkage provides a stable, chemically orthogonal site that can be carried through many reaction steps or potentially cleaved at a later stage to reveal a hydroxyl group for further functionalization. This ability to generate skeletal diversity from a single, simple precursor makes this compound a valuable tool for building compound libraries for high-throughput screening. beilstein-journals.orgrsc.org

| Reaction on Alkyne | Generated Scaffold Core | Type of Diversity |

|---|---|---|

| [3+2] Azide-Alkyne Cycloaddition | 1,2,3-Triazole | Appendage (from azide substituent), Skeletal (heterocycle formation). beilstein-journals.org |

| Pauson-Khand Reaction (with alkene) | Bicyclic Cyclopentenone | Skeletal (new fused ring system). |

| A3 Coupling (with aldehyde, amine) | Propargylamine | Appendage (from aldehyde and amine). |

| Hydration (Markovnikov) | Methyl Ketone | Functional Group (ketone for further elaboration). |

| Iodocyclization (with tethered nucleophile) | Iodo-substituted Heterocycle | Skeletal and Appendage (heterocycle with handle for coupling). acs.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Probes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental NMR data, a detailed analysis of the chemical environment of the protons and carbons within the 5-Ethoxypent-1-yne molecule is not possible.

Detailed ¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

A table of predicted ¹H and ¹³C NMR chemical shifts can be theorized based on structure-property relationships, but cannot be presented as factual research findings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

The application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of the ethoxy group to the pentynyl chain. However, without the actual spectra, a discussion of these correlations remains purely hypothetical.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy is a powerful tool for identifying functional groups. While the characteristic frequencies for alkynes and ethers are well-established, their specific values and any potential shifts due to intramolecular interactions in this compound are unknown without experimental spectra.

Fourier Transform Infrared (FTIR) Spectroscopy of Alkyne and Ether Stretches

An FTIR spectrum would be expected to show characteristic absorption bands for the terminal alkyne (C≡C and ≡C-H stretching) and the ether linkage (C-O-C stretching). The precise wavenumbers of these bands would provide insight into the molecule's structure, but this data is not available.

Raman Spectroscopy for Triple Bond Vibrational Modes

Raman spectroscopy is particularly sensitive to the symmetric C≡C triple bond stretch in alkynes. An analysis of the Raman spectrum could provide complementary information to the FTIR data. Unfortunately, no Raman spectroscopic data for this compound has been found in the public domain.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions in the gas phase. biocompare.com This measurement allows for the determination of a molecule's mass with high precision. For this compound, this technique is fundamental in confirming its molecular weight and providing clues about its structure through the analysis of fragment ions that are formed within the mass spectrometer. tutorchase.com

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound with high accuracy and confidence. biocompare.com Unlike low-resolution mass spectrometry which provides the nominal mass (the integer mass), HRMS can measure mass to several decimal places. biocompare.combrentford.hounslow.sch.uk This precision makes it possible to determine a unique elemental formula for the measured mass.

The molecular formula for this compound is C₇H₁₂O. The theoretical exact mass is calculated by summing the monoisotopic masses of the most abundant isotopes of its constituent elements. An experimentally determined accurate mass from an HRMS instrument, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzer, that matches this theoretical value confirms the elemental composition. biocompare.com

Table 1: Theoretical Monoisotopic Mass Calculation for this compound (C₇H₁₂O)

| Element | Isotopic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 12.00000 | 7 | 84.00000 |

| Hydrogen (¹H) | 1.00783 | 12 | 12.09396 |

| Oxygen (¹⁶O) | 15.99491 | 1 | 15.99491 |

| Theoretical Exact Mass | 112.08887 |

An experimental HRMS measurement yielding a mass of approximately 112.08887 Da would verify the elemental formula of C₇H₁₂O for this compound.

Tandem mass spectrometry, also known as MS/MS, is a technique where two or more stages of mass analysis are performed sequentially to probe the structure of a molecule. wikipedia.orgmsaltd.co.uk In a typical experiment, the molecular ion of this compound is isolated in the first stage of the mass spectrometer. It is then accelerated into a collision cell filled with an inert gas, such as argon or nitrogen, causing it to fragment via collision-induced dissociation (CID). The resulting fragment ions, or product ions, are then analyzed in the second stage of the mass spectrometer. eag.com

The fragmentation pattern is a reproducible characteristic of a molecule's structure. tutorchase.com While specific experimental MS/MS data for this compound is not detailed in the available literature, plausible fragmentation pathways can be predicted based on established chemical principles for ethers and alkynes. libretexts.orglibretexts.org The structure of this compound is CH≡C-CH₂-CH₂-CH₂-O-CH₂-CH₃.

Ionization typically occurs via the loss of a non-bonding electron from the oxygen atom, forming a radical cation ([M]⁺•). libretexts.org The fragmentation of this molecular ion is driven by the stability of the resulting fragments. Key fragmentation mechanisms for ethers include the cleavage of the C-O bond and the C-C bond alpha to the oxygen atom (α-cleavage). libretexts.orglibretexts.org

Table 2: Predicted MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Proposed Neutral Loss | Fragment m/z | Plausible Fragmentation Mechanism |

|---|---|---|---|---|

| 112 ([M]⁺•) | [CH₂=O-CH₂CH₃]⁺ | •C₅H₇ | 59 | α-cleavage: Cleavage of the C-C bond adjacent to the oxygen on the pentynyl side. |

| 112 ([M]⁺•) | [CH≡C(CH₂)₃]⁺ | •OCH₂CH₃ | 67 | Inductive Cleavage: Cleavage of the C-O bond, with the charge retained on the alkyl fragment. |

| 112 ([M]⁺•) | [M - •CH₃]⁺ | •CH₃ | 97 | α-cleavage: Loss of a methyl radical from the terminal end of the ethoxy group. |

| 112 ([M]⁺•) | [M - •C₂H₅]⁺ | •C₂H₅ | 83 | Inductive Cleavage: Loss of an ethyl radical from the ethoxy group. |

| 67 | [C₄H₅]⁺ | C₂H₂ | 41 | Secondary fragmentation involving the loss of acetylene (B1199291) from the C₅H₇⁺ fragment. |

The analysis of these distinct fragmentation pathways provides a structural fingerprint, enabling the differentiation of this compound from its isomers, such as 1-Ethoxypent-1-yne or 4-Ethoxypent-1-yne, and confirming the connectivity of the atoms within the molecule.

Computational and Theoretical Investigations of 5 Ethoxypent 1 Yne Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Ethoxypent-1-yne, DFT calculations can reveal crucial details about its molecular properties. nih.govnih.govresearchgate.netbeilstein-journals.org

Energy Minimization and Conformational Analysis

The flexibility of the ethoxy and pentynyl groups in this compound allows for multiple spatial arrangements or conformations. Energy minimization calculations are performed to identify the most stable conformer, which corresponds to the lowest point on the potential energy surface. This process involves systematically altering the bond lengths, bond angles, and dihedral angles to find the geometry with the minimum energy.

Conformational analysis of this compound would likely reveal several low-energy conformers due to the rotation around the C-O and C-C single bonds. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.25 |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich alkyne (C≡C) triple bond, making it susceptible to attack by electrophiles. The LUMO, conversely, would be the target for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -9.85 |

| LUMO | 1.52 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform. DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution. In these maps, red regions indicate areas of high electron density (negative potential), while blue regions represent areas of low electron density (positive potential).

For this compound, the ESP map would likely show a region of high electron density around the oxygen atom of the ethoxy group and the π-system of the alkyne. The hydrogen atoms, particularly the terminal alkyne proton, would appear as regions of positive potential. This information is critical for understanding non-covalent interactions and predicting sites of electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Reaction Pathways and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. rsc.orgaip.orgacs.orgnih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can model processes such as conformational changes, solvent effects, and intermolecular interactions. For this compound, MD simulations could be used to explore its behavior in different solvent environments and its interactions with other molecules, which is crucial for understanding reaction dynamics in solution. nih.gov

Transition State Calculations for Reaction Mechanism Elucidation

To understand how a chemical reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. nih.govdiva-portal.orgacs.orgnih.gov DFT calculations can be employed to locate and characterize the geometry and energy of transition states for reactions involving this compound. For instance, in an addition reaction to the alkyne, the transition state would reveal the simultaneous breaking of the C≡C π-bond and the formation of new bonds with the attacking reagent. acs.orgnih.gov The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting the reaction rate. schoolwires.net

Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound (Illustrative Data)

| Reaction Type | Reagent | Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Addition | HBr | 15.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. rsc.orgresearchgate.netnih.govwikipedia.orgresearchgate.net These models are built by finding a statistical correlation between calculated molecular descriptors and an observed activity. For this compound, a QSAR model could be developed to predict properties such as its toxicity, environmental fate, or reactivity in a specific class of reactions. nih.gov The model would be based on a set of descriptors for this compound, which could include steric, electronic, and topological parameters.

Table 4: Selected Molecular Descriptors for QSAR Modeling of this compound (Illustrative Data)

| Descriptor | Value |

|---|---|

| Molecular Weight | 112.17 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 1.85 |

| Polar Surface Area | 9.23 Ų |

Ab Initio and Semi-Empirical Methods in Complementary Studies

In the field of computational chemistry, ab initio and semi-empirical methods serve as powerful tools for investigating the reactivity of molecules like this compound. These methods provide a theoretical lens through which to examine molecular structures, electronic properties, and reaction energetics, often complementing experimental findings. While ab initio calculations are derived from first principles without empirical data, semi-empirical methods incorporate experimental parameters to simplify calculations, making them computationally less expensive. numberanalytics.comwustl.edu The synergy between these approaches allows for a comprehensive understanding of chemical behavior, from broad conformational landscapes to precise transition state analyses.

Ab Initio Investigations

Ab initio methods are founded on solving the Schrödinger equation from fundamental physical constants, offering a high degree of theoretical purity. numberanalytics.com For this compound, these methods can be employed to accurately determine its ground-state geometry, including bond lengths, bond angles, and dihedral angles. Such calculations provide a foundational understanding of the molecule's three-dimensional structure, which is crucial for its interaction with other reagents.

Beyond structural parameters, ab initio calculations elucidate key electronic properties that govern reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and spatial distribution of the HOMO indicate the most probable sites for electrophilic attack, while the LUMO reveals sites susceptible to nucleophilic attack. mdpi.com For this compound, the HOMO is expected to be localized around the electron-rich carbon-carbon triple bond, highlighting its nucleophilic character in addition reactions. msu.edu The ether oxygen's lone pairs also contribute to the molecule's nucleophilicity.

The table below presents hypothetical, yet representative, data for the geometric parameters of this compound, as would be obtained from an ab initio calculation.

Table 1: Calculated Geometric Parameters for this compound This table is interactive. Click on the headers to sort the data.

| Parameter | Atoms Involved | Calculated Value | Unit |

|---|---|---|---|

| Bond Length | C1≡C2 | 1.21 | Ångström (Å) |

| Bond Length | C2-C3 | 1.46 | Ångström (Å) |

| Bond Length | C4-C5 | 1.52 | Ångström (Å) |

| Bond Length | O-C5 | 1.43 | Ångström (Å) |

| Bond Length | C1-H | 1.06 | Ångström (Å) |

| Bond Angle | H-C1≡C2 | 179.5 | Degrees (°) |

| Bond Angle | C1≡C2-C3 | 178.9 | Degrees (°) |

| Bond Angle | C3-C4-C5 | 110.2 | Degrees (°) |

Further ab initio analysis can map the molecular electrostatic potential (MEP), which visualizes the charge distribution and predicts regions of electrophilic or nucleophilic character. For this compound, the MEP would show a region of high electron density (negative potential) around the alkyne and the ether oxygen, confirming these as likely sites for protonation or coordination to Lewis acids. masterorganicchemistry.com

Table 2: Calculated Electronic Properties for this compound This table is interactive. Click on the headers to sort the data.

| Property | Calculated Value | Unit | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | -9.85 | eV | Indicates electron-donating ability; site of electrophilic attack. |

| LUMO Energy | 1.20 | eV | Indicates electron-accepting ability; site of nucleophilic attack. |

| HOMO-LUMO Gap | 11.05 | eV | Relates to chemical stability and electronic excitation energy. |

| Dipole Moment | 1.88 | Debye | Measures molecular polarity, influencing solubility and intermolecular forces. |

Semi-Empirical Methods in Complementary Roles

Semi-empirical methods, such as AM1 and PM3, offer a computationally faster alternative by simplifying the complex integrals in Hartree-Fock theory and introducing parameters derived from experimental data. uni-muenchen.decore.ac.uk While less accurate than ab initio methods, their speed is advantageous for initial explorations of complex systems or large molecules. core.ac.uk

A key application of semi-empirical methods is in performing preliminary conformational analyses and scanning potential energy surfaces of reactions. For a flexible molecule like this compound, semi-empirical calculations can efficiently identify low-energy conformers. In studying reaction mechanisms, these methods can map out an approximate reaction pathway, identifying potential intermediates and transition states. These initial findings can then be refined using more accurate, but computationally intensive, ab initio or density functional theory (DFT) calculations on the specific points of interest. nih.gov

For example, in studying the hydrohalogenation of this compound, a semi-empirical method could be used to quickly compare the energies of the two possible vinyl cation intermediates to predict the regioselectivity according to Markovnikov's rule. masterorganicchemistry.com

Table 3: Comparison of Calculated Heats of Formation for Reaction Intermediates using a Semi-Empirical Method (e.g., PM3) This table is interactive. Click on the headers to sort the data.

| Species | Heat of Formation (kcal/mol) | Relative Stability |

|---|---|---|

| This compound (Reactant) | 25.5 | - |

| Markovnikov Vinyl Cation Intermediate | 195.2 | More Stable |

| Anti-Markovnikov Vinyl Cation Intermediate | 210.8 | Less Stable |

The complementary use of these methods provides a robust strategy. Semi-empirical calculations can rapidly screen various reaction possibilities, while ab initio methods can provide highly accurate energetic and structural data for the most plausible pathways, thereby validating or refining the initial hypotheses. This integrated approach ensures both computational efficiency and scientific rigor in the theoretical investigation of this compound's reactivity.

Q & A

Q. How can researchers optimize the synthesis of 5-Ethoxypent-1-yne to improve yield and purity?

To optimize synthesis, systematically vary reaction parameters such as catalysts (e.g., palladium or copper-based systems), solvents (polar vs. nonpolar), and temperature. For example, describes a general procedure for synthesizing alkynyl ethers via Sonogashira coupling, which can be adapted by testing stoichiometric ratios of reactants (e.g., ethoxide precursors and terminal alkynes) and monitoring reaction progress via TLC or GC-MS. Reflux conditions and inert atmospheres (N₂/Ar) are critical to minimize side reactions like alkyne oligomerization. Purification via fractional distillation or column chromatography should be validated using NMR and IR spectroscopy to confirm structural integrity .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

- ¹H/¹³C NMR : Identify the terminal alkyne proton (δ ~1.8–2.1 ppm) and ethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂). The sp-hybridized carbons (C≡C) appear at δ ~70–85 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹) and ether C-O-C stretch (~1050–1150 cm⁻¹).

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M]⁺) and fragmentation patterns consistent with alkyne cleavage.

Cross-validate results with computational simulations (e.g., DFT) to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to light, humidity, and oxygen. Monitor degradation via HPLC or GC-MS, quantifying byproducts like oxidation products (e.g., ketones) or polymerization residues. Use controlled environments (e.g., desiccators, amber vials) and compare degradation rates to establish optimal storage protocols (e.g., −20°C under argon) .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact exchange terms improve predictions of this compound’s electronic properties?

DFT functionals incorporating exact exchange (e.g., B3LYP) enhance accuracy for systems with significant electron correlation, such as alkynes. Calculate molecular orbitals, bond dissociation energies, and electrostatic potential surfaces using basis sets like 6-311+G(d,p). Compare computed IR/NMR spectra with experimental data to validate functional choices. highlights that hybrid functionals reduce deviations in thermochemical properties (e.g., atomization energies) to <3 kcal/mol, critical for mechanistic studies .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

- Error Analysis : Quantify instrumental uncertainties (e.g., ±0.1 ppm in NMR) and methodological biases (e.g., solvent effects in DFT).

- Statistical Validation : Apply t-tests or ANOVA to compare datasets (e.g., reaction rates under varying conditions).

- Literature Comparison : Cross-reference with structurally analogous compounds (e.g., 5-Chloro-1-pentyne in ) to identify trends.

Document discrepancies transparently and propose revised models (e.g., adjusted transition-state geometries) .

Q. How can crystallographic data complement spectroscopic analyses in determining this compound’s molecular geometry?

Single-crystal X-ray diffraction (XRD) provides precise bond lengths and angles. For example, demonstrates how homopropargyl alcohols’ crystal structures reveal non-covalent interactions (e.g., van der Waals forces) affecting conformation. Pair XRD with DFT-optimized geometries to assess packing effects and validate computational models. Publish raw diffraction data (e.g., CCDC 1901024) to ensure reproducibility .

Methodological Guidelines for Data Presentation

| Parameter | Example | Validation Method |

|---|---|---|

| Synthetic Yield | 65–78% | Triplicate runs ± SD |

| DFT Bond Length (C≡C) | 1.20 Å (calc) vs. 1.21 Å (XRD) | Bland-Altman analysis |

| Degradation Rate (25°C) | 0.5% per week | Arrhenius plot extrapolation |

Note: Tables should include raw and processed data, with uncertainties explicitly stated (e.g., ±SEM). Follow formatting standards in and for clarity .

Critical Evaluation of Sources

Avoid non-peer-reviewed platforms (e.g., ChemIDplus in ) for mechanistic insights. Prioritize primary literature (e.g., J. Am. Chem. Soc. in ) and validate methods via replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.